2-甲氧基-3,5-二硝基苯甲酸甲酯

描述

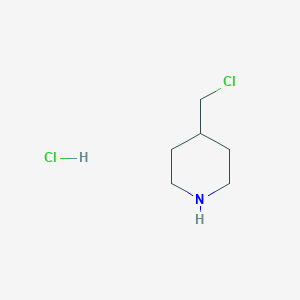

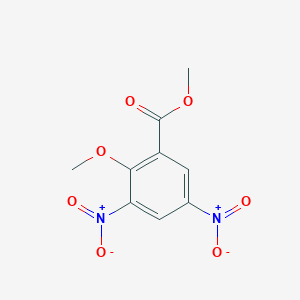

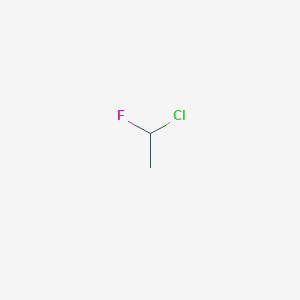

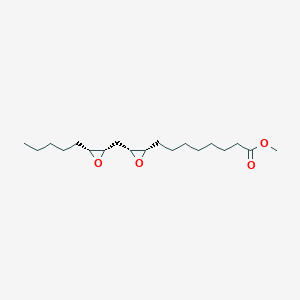

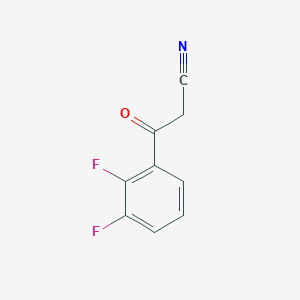

Methyl 2-methoxy-3,5-dinitrobenzoate is a chemical compound that is part of the dinitrobenzoate family. It is characterized by the presence of methoxy and nitro functional groups attached to a benzene ring. These functional groups significantly influence the reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of dinitrobenzoate derivatives can involve various chemical reactions. For instance, the synthesis of a dinitrobenzoate derivative of an α-methoxy-γ-hydroxysilane was achieved through a stereoselective [1–4] retro-Brook reaction, followed by acylation with 3,5-dinitrobenzoyl chloride . This method suggests that similar synthetic routes could be applicable for the synthesis of methyl 2-methoxy-3,5-dinitrobenzoate, although the specific synthesis of this compound is not detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of dinitrobenzoate derivatives can be complex. For example, the structure of a dinitrobenzoate derivative of an α-methoxy-γ-hydroxysilane was found to adopt a sterically hindered conformation resembling a five-membered ring . This indicates that the molecular structure of methyl 2-methoxy-3,5-dinitrobenzoate could also exhibit steric hindrance due to the substituents on the benzene ring.

Chemical Reactions Analysis

The reactivity of dinitrobenzoate compounds with various nucleophiles has been studied. For example, the reaction of methyl 4-methoxy-3,5-dinitrobenzoate with n-butylamine in dimethyl sulphoxide confirmed the formation of an intermediate complex, with kinetic and equilibrium constants obtained for its formation and decomposition . This suggests that methyl 2-methoxy-3,5-dinitrobenzoate may also form intermediate complexes in reactions with nucleophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of dinitrobenzoate derivatives are influenced by their functional groups. The presence of electron-withdrawing nitro groups and electron-donating methoxy groups can affect the photoconductivity of these compounds. For instance, the 3,5-dinitrobenzoates of certain polymers showed high photoconductivity, which can be attributed to the conjugated main chain and the electron-donating and accepting side chains . This implies that methyl 2-methoxy-3,5-dinitrobenzoate may also exhibit interesting photoconductive properties.

科学研究应用

合成和反应机理

合成更正和方法

Monk 等人 (2003) 进行了一项旨在通过假定的远程亲核芳香取代合成 4-甲氧基-3,5-二硝基苯甲醛的研究,但最终合成了 3,5-二硝基苯甲酸甲酯。他们最终使用传统的硝化方法制备了所需的产物,纠正了之前关于反应过程的报告 (Monk, Siles, Pinney, & Garner, 2003).

反应动力学和中间体形成

Hasegawa (1984) 探讨了 4-甲氧基-3,5-二硝基苯甲酸甲酯与 n-丁胺在二甲基亚砜中的反应中中间配合物的形成和分解动力学。这项研究通过证实中间配合物的形成并获得其形成和分解的动力学和平衡常数,深入了解了反应机理 (Hasegawa, 1984).

材料科学和聚合物化学

聚合物中的光电导行为

Jeong、Suh 和 Shim (1997) 研究了聚[1-(n-甲氧基苯基)戊-1,3-二炔-5-醇] 的 3,5-二硝基苯甲酸酯的光电导行为。该研究揭示了基于结构的光电导差异,突出了三苯胺等电荷传输材料对改善光电导的影响 (Jeong, Suh, & Shim, 1997).

聚合物合成和表征

Orphanou、Simmons 和 Patrickios (2000) 合成了甲基丙烯酸 2-(三甲基甲硅烷基)乙酯的均聚物,这些均聚物通过与 3,5-二硝基苯甲酰氯反应转化为聚{2-[(3,5-二硝基苯甲酰)氧基]乙基甲基丙烯酸酯}。这项工作不仅详细介绍了聚合物合成的过程,还对这些聚合物的分子量和组成进行了表征,深入了解了它们的热学和物理性质 (Orphanou, Simmons, & Patrickios, 2000).

安全和危害

属性

IUPAC Name |

methyl 2-methoxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O7/c1-17-8-6(9(12)18-2)3-5(10(13)14)4-7(8)11(15)16/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEUGIVGZSEOAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methoxy-3,5-dinitrobenzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Methyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B157252.png)